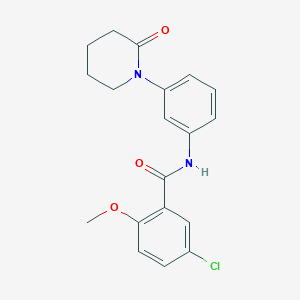
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It was first synthesized in the 1950s by D. E. Blough and colleagues at the Upjohn Company. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol), a natural compound found in the brain and other tissues. It is thought to work by increasing the availability of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Mecanismo De Acción
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee is thought to work by increasing the availability of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It is believed to do this by increasing the activity of choline acetyltransferase, an enzyme that is responsible for synthesizing acetylcholine in the brain. N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee may also increase the uptake of choline, a precursor to acetylcholine, into brain cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can result in improved memory and learning. It has also been shown to increase the activity of antioxidant enzymes in the brain, which may help to protect against oxidative stress and neurodegeneration. N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has also been shown to increase the levels of ATP (adenosine triphosphate) in the brain, which is the primary energy source for brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in lab experiments is its well-established safety profile. It has been used in humans for several decades and has been shown to be relatively safe and well-tolerated. One limitation of using N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in lab experiments is its relatively low potency compared to other cognitive-enhancing drugs. It may require higher doses or longer treatment periods to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to determine the optimal dosing and duration of treatment for these applications. Additionally, more research is needed to fully understand the mechanisms of action of N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee and its effects on brain function.
Métodos De Síntesis
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee can be synthesized from DMAE and p-anisidine via a reaction with methanesulfonyl chloride. The resulting product is then purified and crystallized to obtain N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in its final form.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in both animal and human studies. In a double-blind, placebo-controlled study, N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee was found to significantly improve memory and attention in healthy elderly subjects. It has also been studied for its potential use in treating Alzheimer's disease and other forms of dementia.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-3-4-9-14(11)19(16,17)15-12-7-5-8-13(10-12)18-2/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZYLQDNLETGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
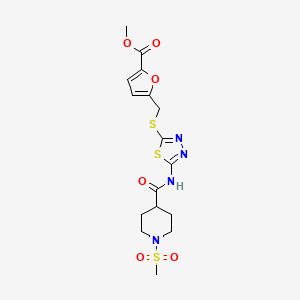

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)

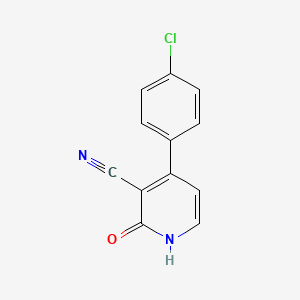
![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)
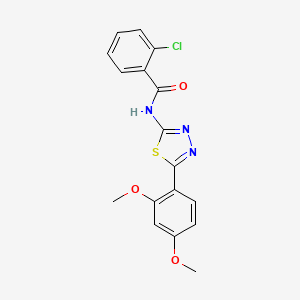
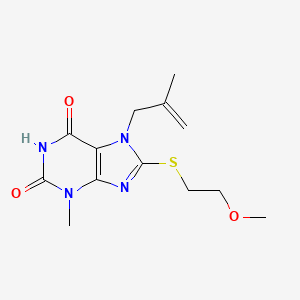
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
